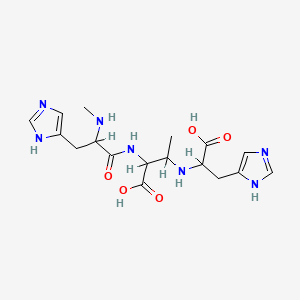
Feldamycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Feldamycin is a natural product found in Streptomyces ficellus with data available.
Aplicaciones Científicas De Investigación
Antibiotic Properties and Biosynthesis
Feldamycin, also known as feglymycin, is a peptide antibiotic with significant antibacterial and antiviral activities. Its structure predominantly consists of nonproteinogenic phenylglycine-type amino acids. Feglymycin demonstrates potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains and HIV. The biosynthesis of feglymycin involves a 13-module nonribosomal peptide synthetase (NRPS) system. The identification of the feglymycin biosynthesis gene cluster has been a significant step towards understanding its biosynthesis, paving the way for potential synthetic production and modification for enhanced therapeutic applications (Gonsior et al., 2015).
Total Synthesis
The total synthesis of feglymycin, a complex process due to the presence of highly racemizable 3,5-dihydroxyphenylglycines (Dpgs), has been successfully achieved through a linear/convergent hybrid approach. The development of micro-flow amide bond formation has enabled the synthesis of feglymycin and other biologically active oligopeptides containing highly racemizable amino acids. This advancement is crucial for the practical preparation of these peptides as attractive drug candidates (Fuse et al., 2016).
Propiedades
Número CAS |
61230-27-1 |
|---|---|
Nombre del producto |
Feldamycin |
Fórmula molecular |
C17H25N7O5 |
Peso molecular |
407.4 g/mol |
Nombre IUPAC |
3-[[1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-2-[[3-(1H-imidazol-5-yl)-2-(methylamino)propanoyl]amino]butanoic acid |
InChI |
InChI=1S/C17H25N7O5/c1-9(23-13(16(26)27)4-11-6-20-8-22-11)14(17(28)29)24-15(25)12(18-2)3-10-5-19-7-21-10/h5-9,12-14,18,23H,3-4H2,1-2H3,(H,19,21)(H,20,22)(H,24,25)(H,26,27)(H,28,29) |
Clave InChI |
LUOBEJSTJAVJPL-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)O)NC(=O)C(CC1=CN=CN1)NC)NC(CC2=CN=CN2)C(=O)O |
SMILES canónico |
CC(C(C(=O)O)NC(=O)C(CC1=CN=CN1)NC)NC(CC2=CN=CN2)C(=O)O |
Sinónimos |
BMY 28565 BMY-28565 feldamycin U-48266 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1'S,6'S,7'R,8R,9'S)-4,4,6',10',10'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1246274.png)
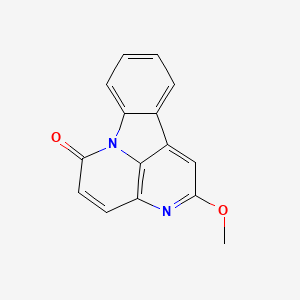
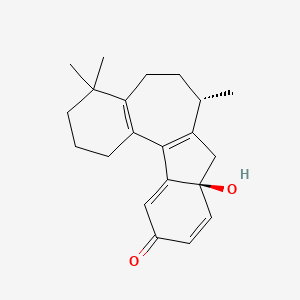
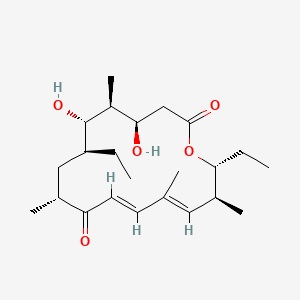
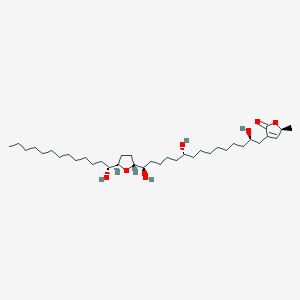
![3,9-dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B1246283.png)
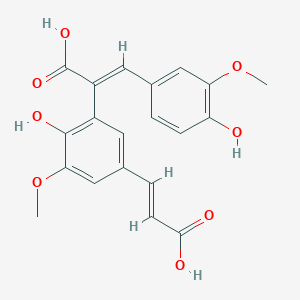
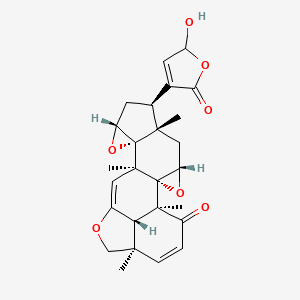
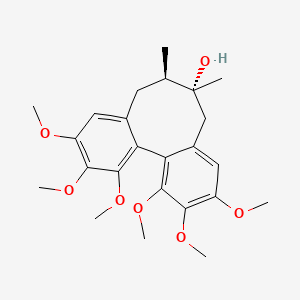
![(4aS,12bS)-4,4,12b-trimethyl-1,2,3,4a,5,6-hexahydrobenzo[a]anthracene-8,11-dione](/img/structure/B1246291.png)
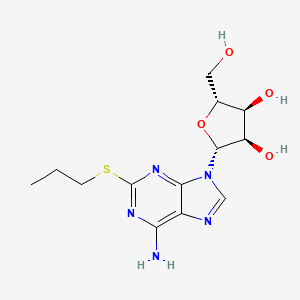
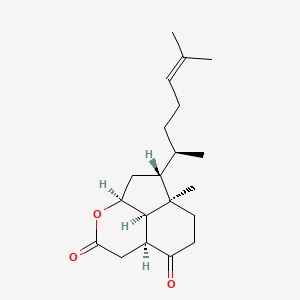
![(3R,4Z,6E)-N-[(5S)-5-ethyl-5-methyl-2-oxofuran-3-yl]-3-hydroxy-8-[(2S,3R)-3-octyloxiran-2-yl]octa-4,6-dienamide](/img/structure/B1246294.png)
![Acetamide, N-[2-[5-(2-hydroxyethoxy)-1H-indol-3-yl]ethyl]-](/img/structure/B1246296.png)